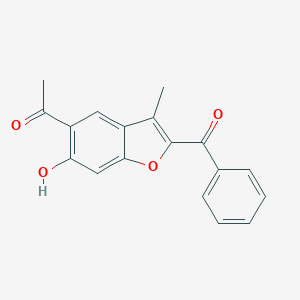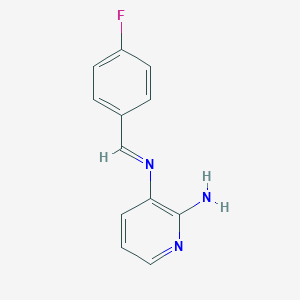![molecular formula C19H14N4O5S2 B304747 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B304747.png)
4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been widely investigated.
作用機序
4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate selectively inhibits BTK, which is a key component of the B-cell receptor signaling pathway. By blocking this pathway, 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate prevents the activation and proliferation of B-cells, which are often involved in the development of various types of cancer. Additionally, 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate has been shown to have potent anti-cancer activity in preclinical studies, both as a single agent and in combination with other cancer treatments. It has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies. 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate has been shown to be well-tolerated in humans, with manageable adverse effects.
実験室実験の利点と制限
The advantages of using 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate in lab experiments include its potent anti-cancer activity, favorable safety profile, and well-established mechanism of action. However, the limitations include its relatively high cost and the need for specialized expertise in its synthesis and handling.
将来の方向性
There are several potential future directions for research on 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate. These include investigating its efficacy in various types of cancer, exploring its potential use in combination with other cancer treatments, and further elucidating its mechanism of action. Additionally, there is a need for clinical trials to assess the safety and efficacy of 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate in humans, with the ultimate goal of developing it as a cancer treatment.
合成法
The synthesis of 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate involves a multi-step process that starts with the reaction of 2-methoxyphenyl benzenesulfonate with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the desired thiadiazole intermediate. The final step involves the reaction of the thiadiazole intermediate with 4-formylbenzoic acid to form 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate.
科学的研究の応用
4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate has also been investigated for its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy.
特性
製品名 |
4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate |
|---|---|
分子式 |
C19H14N4O5S2 |
分子量 |
442.5 g/mol |
IUPAC名 |
[4-[(E)-(5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C19H14N4O5S2/c1-27-16-10-12(9-14-17(20)23-19(22-18(14)24)29-11-21-23)7-8-15(16)28-30(25,26)13-5-3-2-4-6-13/h2-11,20H,1H3/b14-9+,20-17? |
InChIキー |
NMMAWNIPTHFWLX-WJNHLLBISA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=N)N3C(=NC2=O)SC=N3)OS(=O)(=O)C4=CC=CC=C4 |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC=N3)OS(=O)(=O)C4=CC=CC=C4 |
正規SMILES |
COC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC=N3)OS(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



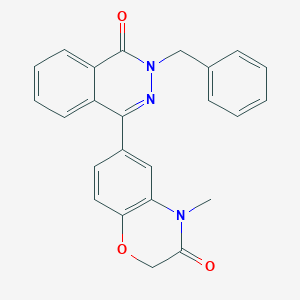
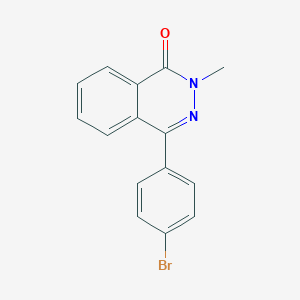
methanone](/img/structure/B304668.png)
![3-{[(4-methylphenyl)sulfonyl]acetyl}-2H-chromen-2-one](/img/structure/B304669.png)


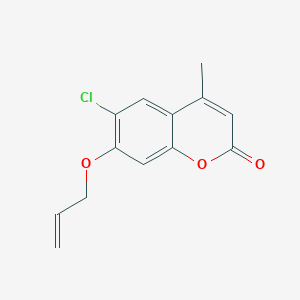
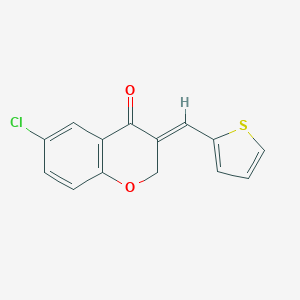
![ethyl 8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304678.png)

![1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline](/img/structure/B304682.png)
